Tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate
Overview
Description
Scientific Research Applications
Synthesis and Application in Protecting Groups
Tert-butyl carbamate derivatives, including the tert-butyl (9-benzyl-1-oxa-9-azaspiro[5.5]undec-4-yl)carbamate, have been extensively studied for their role in the synthesis of various organic compounds. A notable application is in the introduction of Boc protecting groups to amines. Rao et al. (2017) describe a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, which offers better stability and yield compared to existing methods (Rao et al., 2017).
Metalation and Electrophile Reactions
Sieburth et al. (1996) explored the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives. Their study reveals the efficiency of metalation and subsequent reaction with various electrophiles, highlighting the chemical versatility of such compounds (Sieburth et al., 1996).
Applications in Diels-Alder Reactions
Another application area is in Diels-Alder reactions. Padwa et al. (2003) demonstrated the use of tert-butyl carbamate derivatives in preparing amido substituted furans, which play a crucial role in these reactions (Padwa et al., 2003).
Hydrogen and Halogen Bonding Studies
The compound's potential for hydrogen and halogen bonding has been examined. Baillargeon et al. (2017) studied isomorphous crystal structures of tert-butyl carbamate derivatives, revealing insights into simultaneous hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).
Synthesis of Biologically Active Compounds
A study by Amirani Poor et al. (2018) on the synthesis of gabapentin-based compounds highlighted the role of tert-butyl carbamate derivatives in forming biologically active heterocyclic compounds. Their research underscores the importance of these compounds in medicinal chemistry (Amirani Poor et al., 2018).
Properties
IUPAC Name |
tert-butyl N-(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-20(2,3)26-19(24)22-18-9-14-25-21(15-18)10-12-23(13-11-21)16-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKGYBOMPHCYHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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